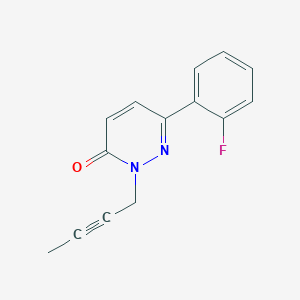
2-But-2-ynyl-6-(2-fluorophenyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-But-2-ynyl-6-(2-fluorophenyl)pyridazin-3-one is a chemical compound that has been extensively researched for its potential use in the field of medicine. It is commonly referred to as BF-1 and is known for its ability to inhibit the activity of certain enzymes in the body.
Mechanism of Action
BF-1 works by inhibiting the activity of certain enzymes in the body, specifically the enzymes known as poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in a variety of cellular processes, including DNA repair and telomere maintenance. By inhibiting their activity, BF-1 can disrupt these processes and ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
BF-1 has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and disrupt DNA repair processes. It has also been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BF-1 for lab experiments is that it is relatively easy to synthesize and purify. This makes it a convenient compound to work with in the lab. However, one of the limitations is that it can be difficult to work with in vivo, as it has poor solubility and bioavailability. This can make it challenging to study its effects in living organisms.
Future Directions
There are a number of future directions for research on BF-1. One area of focus could be on developing new formulations of the compound that have improved solubility and bioavailability. Another area of research could be on exploring its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects. Overall, BF-1 shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis method for BF-1 involves a series of chemical reactions that ultimately lead to the formation of the final compound. One of the key steps in the synthesis process is the use of a palladium-catalyzed coupling reaction between 2-chloro-6-(2-fluorophenyl)pyridazine-3-one and 2-butyne-1,4-diol. This reaction leads to the formation of the desired product, BF-1.
Scientific Research Applications
BF-1 has been extensively studied for its potential use in the field of medicine. One of the key areas of research has been its potential as an anticancer agent. Studies have shown that BF-1 can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
2-but-2-ynyl-6-(2-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-2-3-10-17-14(18)9-8-13(16-17)11-6-4-5-7-12(11)15/h4-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBUCGAZXWYQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=CC(=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
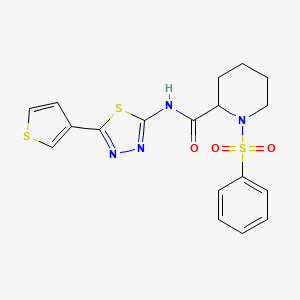
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
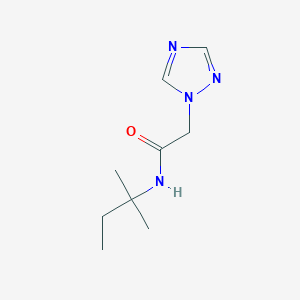
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
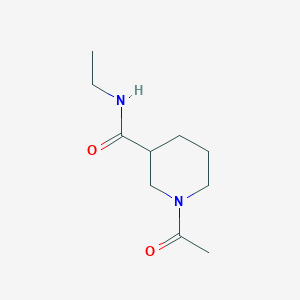
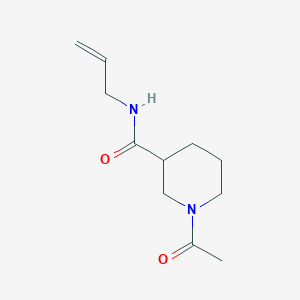


![1-oxido-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyridin-1-ium-2-carboxamide](/img/structure/B7565320.png)
![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)
![N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7565328.png)
![3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B7565332.png)
![3-ethyl-N-methyl-4-oxo-N-[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B7565336.png)